![molecular formula C10H14N2O3S B2992323 4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)amino]butanoic Acid CAS No. 871217-41-3](/img/structure/B2992323.png)

4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)amino]butanoic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

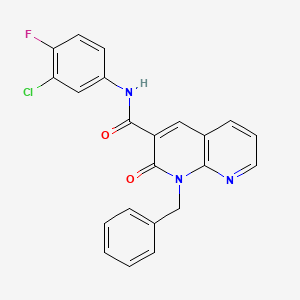

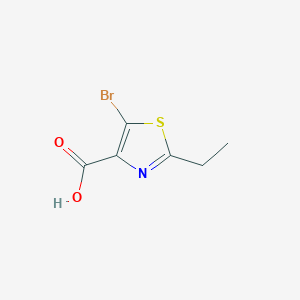

The compound “4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)amino]butanoic Acid” is a derivative of thiazole . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The molecular formula of the compound is C10H14N2O3S and its molecular weight is 242.29 .

Molecular Structure Analysis

The molecular structure of “this compound” includes a thiazole ring, which is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazole rings, such as the one in “this compound”, have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .Physical and Chemical Properties Analysis

The compound “this compound” is likely to share some physical and chemical properties with its parent thiazole compound. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C .科学的研究の応用

Cross-Claisen Condensation for Heterocyclic γ-Amino Acids Synthesis

4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs) represent a class of constrained heterocyclic γ-amino acids that mimic secondary protein structures. A study by Mathieu et al. (2015) outlined a short route to orthogonally protected ATCs via cross-Claisen condensations, demonstrating their potential in designing protein mimetics (Mathieu et al., 2015).

Novel Indole-Based Scaffolds as Urease Inhibitors

Research by Nazir et al. (2018) explored the synthesis of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, showing potent urease inhibitory activity. This indicates the potential application of similar thiazole derivatives in the development of therapeutic agents (Nazir et al., 2018).

Fluorimetric Chemosensors for Ion Recognition

Esteves et al. (2016) synthesized novel fluorescent 4,5-diarylimidazolyl-phenylalanines based on a phenylalanine core. These compounds were evaluated as amino acid-based fluorimetric chemosensors for ions, showcasing the application of thiazole derivatives in chemical sensing (Esteves et al., 2016).

Synthesis of Antimicrobial Formazans

A study by Sah et al. (2014) on the synthesis of formazans from Mannich base derivatives showed moderate antimicrobial activity. This research provides insights into the antimicrobial applications of thiazole-containing compounds (Sah et al., 2014).

作用機序

Target of Action

Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds . These compounds have shown diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, some thiazole derivatives have been found to inhibit certain enzymes, block receptors, or interfere with essential biochemical processes .

Biochemical Pathways

Thiazole derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways . For instance, they may influence pathways related to inflammation, microbial growth, viral replication, neuronal signaling, and tumor growth .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.

Result of Action

Given the diverse biological activities of thiazole derivatives, the effects could range from antimicrobial and antiviral effects to anti-inflammatory, analgesic, and antitumor effects .

特性

IUPAC Name |

4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)amino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c1-6-9(7(2)13)16-10(12-6)11-5-3-4-8(14)15/h3-5H2,1-2H3,(H,11,12)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPLFCRVSBFDLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NCCCC(=O)O)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(pyrimidin-2-yl)piperidin-4-yl]acetamide](/img/structure/B2992240.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(5-fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2992241.png)

![(Z)-2-cyano-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enethioamide](/img/structure/B2992242.png)

![[2-[(2-Methylcyclohexyl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2992244.png)

![1-[(4-Fluorophenyl)methyl]-6-methoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2992245.png)

![8-(2-Aminophenyl)-1,7-dimethyl-3-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione](/img/structure/B2992246.png)

![7-(4-fluorophenyl)-1-methyl-3-(4-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2992249.png)